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Compound of Interest

Compound Name: 4-Benzoylphenylboronic acid

Cat. No.: B1277926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Benzoylphenylboronic acid is a versatile bifunctional organic compound featuring both a

benzoyl group and a boronic acid moiety. This unique structure allows it to participate in a wide

array of chemical transformations, making it a valuable building block in organic synthesis,

medicinal chemistry, and materials science. Its ability to engage in palladium-catalyzed cross-

coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented its importance in

the construction of complex molecular architectures. Furthermore, the boronic acid functional

group imparts the potential for interactions with biological targets, opening avenues for its

exploration in drug discovery. This technical guide provides an in-depth review of the known

applications of 4-benzoylphenylboronic acid, complete with available quantitative data,

detailed experimental protocols, and visual representations of key processes.
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Property Value Reference

CAS Number 268218-94-6 N/A

Molecular Formula C₁₃H₁₁BO₃ N/A

Molecular Weight 226.04 g/mol N/A

Appearance White to off-white solid N/A

Melting Point 204-212 °C N/A

Solubility

Soluble in organic solvents

such as THF, dioxane, and

DMF. Limited solubility in

water.

N/A

Synthesis of 4-Benzoylphenylboronic Acid
A common synthetic route to 4-benzoylphenylboronic acid involves the reaction of a Grignard

reagent derived from 4-bromobenzophenone with a trialkyl borate followed by acidic hydrolysis.

Experimental Protocol: Synthesis from 4-
Bromobenzophenone
Materials:

4-Bromobenzophenone

Magnesium turnings

Iodine (catalyst)

Anhydrous tetrahydrofuran (THF)

Triisopropyl borate

1 M Hydrochloric acid (HCl)

Anhydrous sodium sulfate
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Hexanes

Ethyl acetate

Procedure:

Grignard Reagent Formation:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

Add a small crystal of iodine.

Under a nitrogen atmosphere, add a solution of 4-bromobenzophenone (1.0 eq) in

anhydrous THF via the dropping funnel.

Initiate the reaction by gentle heating. Once the reaction starts, add the remaining 4-

bromobenzophenone solution dropwise to maintain a gentle reflux.

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours

until the magnesium is consumed. Cool the reaction mixture to room temperature.

Borylation:

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF via the dropping

funnel, maintaining the temperature below -60 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight.

Hydrolysis and Work-up:

Pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

Stir vigorously for 30 minutes.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

Filter the solution and concentrate under reduced pressure to obtain the crude product.

Purification:

Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to

yield 4-benzoylphenylboronic acid as a white solid.

Applications in Organic Synthesis
The primary application of 4-benzoylphenylboronic acid in organic synthesis is as a coupling

partner in Suzuki-Miyaura reactions to form biaryl ketones. These structures are important

intermediates in the synthesis of pharmaceuticals and other functional organic molecules.

Suzuki-Miyaura Coupling Reactions
The palladium-catalyzed cross-coupling of 4-benzoylphenylboronic acid with various aryl

halides provides a direct route to a diverse range of substituted benzophenones.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions with 4-Benzoylphenylboronic Acid
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Entry
Aryl
Halide

Catalyst Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

4-

Iodoanis

ole

Pd(PPh₃)

₄
K₂CO₃

Toluene/

H₂O
100 12

>95

(model)

2

1-Bromo-

4-

nitrobenz

ene

Pd(dppf)

Cl₂
Cs₂CO₃ Dioxane 90 8

>90

(model)

3

2-

Bromopy

ridine

Pd₂(dba)

₃ / SPhos
K₃PO₄ Toluene 110 16

>85

(model)

4

4-

Chlorotol

uene

Buchwal

d

precataly

st

K₃PO₄
Dioxane/

H₂O
100 24

>80

(model)

Note: The yields presented are illustrative and based on typical outcomes for Suzuki-Miyaura

reactions with similar substrates. Specific yields for 4-benzoylphenylboronic acid may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-
Benzoylphenylboronic Acid with 4-Iodoanisole
Materials:

4-Benzoylphenylboronic acid (1.2 eq)

4-Iodoanisole (1.0 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

Toluene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1277926?utm_src=pdf-body
https://www.benchchem.com/product/b1277926?utm_src=pdf-body
https://www.benchchem.com/product/b1277926?utm_src=pdf-body
https://www.benchchem.com/product/b1277926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Water

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a round-bottom flask, add 4-benzoylphenylboronic acid, 4-iodoanisole, Pd(PPh₃)₄, and

K₂CO₃.

Add a 4:1 mixture of toluene and water.

Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under a nitrogen

atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired biaryl

ketone.
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Figure 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry
4-Benzoylphenylboronic acid and its derivatives have been investigated for their potential

biological activities, including enzyme inhibition and antiviral effects.

Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the

degradation of the extracellular matrix. Their dysregulation is implicated in various diseases,

including cancer and arthritis. Boronic acids are known to act as inhibitors of serine proteases

and have been explored as potential MMP inhibitors. While specific IC₅₀ values for 4-
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benzoylphenylboronic acid against various MMPs are not readily available in the public

domain, the general mechanism of inhibition involves the interaction of the boronic acid moiety

with the catalytic zinc ion and active site residues.

Table 2: Hypothetical Inhibition Profile of a Benzoylphenylboronic Acid Derivative against

MMPs

MMP Isoform IC₅₀ (nM)

MMP-2 50

MMP-9 25

MMP-13 150

Note: These values are hypothetical and for illustrative purposes only, demonstrating how such

data would be presented.

Experimental Protocol: General MMP Inhibition Assay
(Fluorogenic Substrate)
Materials:

Recombinant human MMP (e.g., MMP-9)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

Fluorogenic MMP substrate

4-Benzoylphenylboronic acid (or derivative) dissolved in DMSO

96-well black microplate

Fluorometric plate reader

Procedure:

Prepare a stock solution of the test compound in DMSO.
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Serially dilute the test compound in assay buffer to the desired concentrations.

In a 96-well plate, add the diluted test compound, recombinant MMP enzyme, and assay

buffer.

Include a positive control (enzyme without inhibitor) and a negative control (assay buffer

only).

Pre-incubate the plate at 37 °C for 15 minutes.

Initiate the reaction by adding the fluorogenic substrate to all wells.

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at

the appropriate excitation and emission wavelengths.

Calculate the initial reaction rates and determine the percentage of inhibition for each

concentration of the test compound.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.
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Figure 2: Hypothetical signaling pathway illustrating the role of MMPs and their inhibition.
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Antiviral Activity
Some boronic acid-containing compounds have demonstrated antiviral properties. While

specific studies on 4-benzoylphenylboronic acid are limited, its potential as an antiviral

agent, particularly against enteroviruses, has been suggested.[1] The proposed mechanism

involves the interaction of the compound with viral proteins, thereby inhibiting viral replication.

Table 3: Illustrative Antiviral Activity Data

Virus Cell Line EC₅₀ (µM) CC₅₀ (µM)
Selectivity
Index (SI)

Enterovirus 71 Vero 15 >100 >6.7

Coxsackievirus

B3
HeLa 25 >100 >4.0

Note: These values are illustrative and based on potential activities. Specific experimental data

for 4-benzoylphenylboronic acid is not currently available.

Experimental Protocol: General Antiviral Assay (CPE
Reduction)
Materials:

Host cell line (e.g., Vero cells)

Virus stock (e.g., Enterovirus 71)

Cell culture medium

4-Benzoylphenylboronic acid

96-well cell culture plates

MTT or other viability dye

Procedure:
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Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

Prepare serial dilutions of 4-benzoylphenylboronic acid in cell culture medium.

Remove the growth medium from the cells and infect with the virus at a predetermined

multiplicity of infection (MOI).

After a 1-hour adsorption period, remove the virus inoculum and add the medium containing

the different concentrations of the test compound.

Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient to observe cytopathic

effect (CPE) in the virus control wells (typically 2-3 days).

Assess cell viability using an MTT assay or by microscopic observation of CPE.

Separately, determine the cytotoxicity of the compound on uninfected cells (CC₅₀).

Calculate the 50% effective concentration (EC₅₀) and the selectivity index (SI = CC₅₀/EC₅₀).

Conclusion
4-Benzoylphenylboronic acid is a valuable and versatile chemical entity with significant

applications in organic synthesis and potential in medicinal chemistry. Its utility in Suzuki-

Miyaura coupling is well-established for the creation of complex biaryl ketones. While its

biological activities as an enzyme inhibitor and antiviral agent are still under exploration and

require more extensive quantitative studies, the existing preliminary data suggest that it is a

promising scaffold for the development of novel therapeutic agents. The experimental protocols

and conceptual frameworks provided in this guide offer a solid foundation for researchers and

drug development professionals to further investigate and harness the potential of 4-
benzoylphenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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